![molecular formula C10H15N5O5 B13436809 7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13436809.png)
7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[44]non-6-ene-2,4,9-trione is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the amino and hydroxy groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic tetrazaspiro compounds with different substituents on the spirocyclic core. Examples include:
- 7-Amino-1-[4-hydroxy-3-(methyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione
- 7-Amino-1-[4-hydroxy-3-(ethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione
Uniqueness
The uniqueness of 7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H15N5O5 |
|---|---|
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
7-amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione |
InChI |
InChI=1S/C10H15N5O5/c11-8-12-6(18)10(14-8)7(19)13-9(20)15(10)2-1-5(3-16)4-17/h5,16-17H,1-4H2,(H,13,19,20)(H3,11,12,14,18) |
Clave InChI |
AWJCKOUTOAUKRE-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=O)NC(=O)C12C(=O)NC(=N2)N)C(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



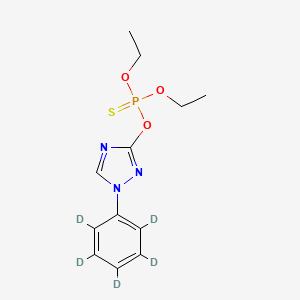

![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
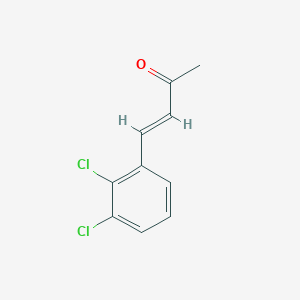
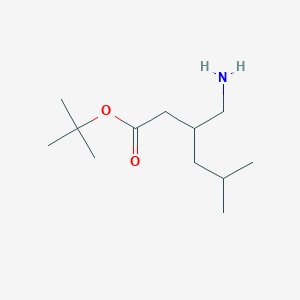

![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)
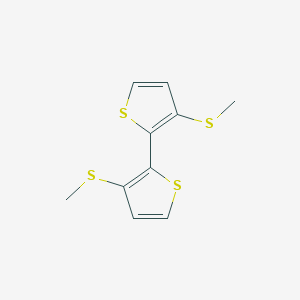

![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
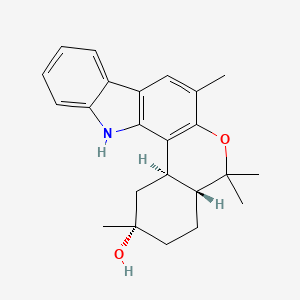
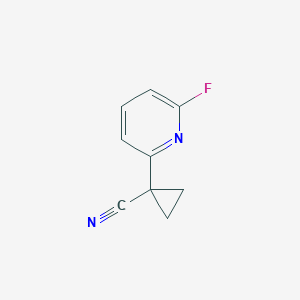
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
